Functional Antagonism of 5-HT4-Mediated sAPPα Release: RO 116-0086 vs. Prucalopride Agonist Stimulus in HEK-293 Cells
In HEK-293 cells co-transfected with 5-HT4R and SEAP-tagged APP, 0.1 μM RO 116-0086 completely blocked 1 μM prucalopride-induced sAPPα release, reducing alkaline phosphatase activity to baseline levels. This establishes RO 116-0086 as a functional 5-HT4 antagonist with inverse agonist character, whereas prucalopride is a full agonist [1].
| Evidence Dimension | Inhibition of 5-HT4 agonist-induced sAPPα release (alkaline phosphatase activity) |
|---|---|
| Target Compound Data | 0.1 μM RO 116-0086 + 1 μM prucalopride: sAPPα release reduced to vehicle (CTL) baseline level |
| Comparator Or Baseline | 1 μM prucalopride alone (5-HT4 agonist): sAPPα release significantly elevated above vehicle control (p < 0.05) |
| Quantified Difference | Complete blockade; sAPPα release returned to control level (qualitative quantification from published figure; p < 0.05 vs. prucalopride alone) |
| Conditions | HEK-293 cells transiently transfected with Myc-5-HT4R (250 ng/10⁷ cells) and SEAP-APP (500 ng/10⁷ cells); 2 h treatment; alkaline phosphatase activity measured in medium; n ≥ 3 independent experiments [1]. |
Why This Matters
This demonstrates that RO 116-0086 is not a neutral antagonist but an inverse agonist capable of completely suppressing constitutive and agonist-driven 5-HT4R signaling, a property that generic 5-HT4 antagonists may lack.
- [1] Cochet M, Poirot O, Sokoloff P, et al. 5-HT4 receptor stimulation enhances sAPPα release. Figure 3B: RO 116-0086 (0.1 μM) blocks prucalopride-induced sAPPα release. PMC Article PMC3547471. View Source
